Isopropyl 2-methoxyacetate

Description

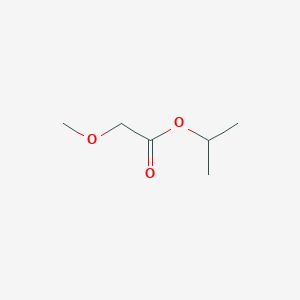

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

propan-2-yl 2-methoxyacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O3/c1-5(2)9-6(7)4-8-3/h5H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYXFJNIUUWEUIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)COC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601306512 | |

| Record name | 1-Methylethyl 2-methoxyacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601306512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17640-21-0 | |

| Record name | 1-Methylethyl 2-methoxyacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17640-21-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Methylethyl 2-methoxyacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601306512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Isopropyl 2-methoxyacetate (CAS: 17640-21-0)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isopropyl 2-methoxyacetate, with the CAS number 17640-21-0, is an organic ester with the molecular formula C₆H₁₂O₃.[1] It is also known by several synonyms, including isopropyl methoxyacetate, 1-methylethyl 2-methoxyacetate, and methoxyacetic acid isopropyl ester.[2] This document provides a comprehensive technical overview of its chemical and physical properties, synthesis, applications, and safety information, tailored for professionals in research and development.

Physicochemical Properties

This compound is a colorless to pale yellow liquid.[2] A summary of its key physical and chemical properties is presented in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₁₂O₃ | [1][3] |

| Molecular Weight | 132.16 g/mol | [1][3] |

| Boiling Point | 160 °C at 760 mmHg | |

| Density | 0.959 g/cm³ | |

| Refractive Index | 1.398 | |

| Flash Point | 49.9 °C | |

| Vapor Pressure | 2.44 mmHg at 25°C | |

| LogP | 0.5844 | [1] |

| Topological Polar Surface Area (TPSA) | 35.53 Ų | [1] |

| Hydrogen Bond Acceptors | 3 | [1] |

| Rotatable Bonds | 3 | [1] |

| Solubility | Soluble in organic solvents, low solubility in water.[2] | [2] |

| Appearance | Colorless to pale yellow liquid | [2][4] |

Synthesis

While various laboratory-scale synthesis methods can be envisaged, a detailed industrial-scale synthesis is documented in the literature. This process provides a clear workflow for the production of this compound.

Industrial Synthesis Protocol

This synthesis is a two-step process starting from methyl chloroacetate.[5]

Step 1: Synthesis of Methyl Methoxyacetate

-

Reactants:

-

Procedure:

Step 2: Transesterification to this compound

-

Reactants:

-

Crude methyl methoxyacetate from Step 1

-

Isopropanol (480.8 g, 8.0 mol)[5]

-

-

Procedure:

-

Methanol (436.0 g) is distilled off from the reaction mixture of Step 1.[5]

-

Isopropanol is added to the residue, and the mixture is heated to reflux.[5]

-

Methanol is continuously removed via a distillation column.[5]

-

After 6.5 hours, the conversion to isopropyl methoxyacetate is greater than 98%.[5]

-

The reaction mixture is cooled and concentrated on a rotary evaporator.[5]

-

The resulting distillate is purified by fractional distillation to yield this compound with a purity of >99%. The overall yield is approximately 74%.[5]

-

References

Isopropyl 2-methoxyacetate physical and chemical properties

An In-depth Technical Guide to Isopropyl 2-methoxyacetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, also known as propan-2-yl 2-methoxyacetate. The information is curated for professionals in research, scientific, and drug development fields, presenting key data in a structured and accessible format.

Chemical Identity

| Identifier | Value |

| Chemical Name | This compound |

| Synonyms | propan-2-yl 2-methoxyacetate, 1-Methylethyl 2-methoxyacetate, Methoxyacetic acid isopropyl ester |

| CAS Number | 17640-21-0[1][2] |

| Molecular Formula | C₆H₁₂O₃[1][2] |

| Molecular Weight | 132.16 g/mol [1][2] |

| SMILES | CC(C)OC(=O)COC |

| InChI Key | XYXFJNIUUWEUIJ-UHFFFAOYSA-N |

Physical Properties

A summary of the key physical properties of this compound is presented below. It is important to note a discrepancy in the reported boiling point values. Several sources provide a predicted boiling point of approximately 160 °C, while one source suggests an experimental range of 72-74 °C. This could be due to the predicted value being an estimate, while the lower value may represent a measurement under vacuum or an error in the data source.

| Property | Value | Source |

| Appearance | Colorless to pale yellow liquid[3] | CymitQuimica |

| Odor | Pleasant, fruity odor[3] | CymitQuimica |

| Boiling Point | 160.0 ± 13.0 °C (Predicted)[2][4] | ChemicalBook |

| 72.00 - 74.00 °C | abcr Gute Chemie | |

| Melting Point | Not available | |

| Density | 0.959 ± 0.06 g/cm³ (Predicted)[2][4] | ChemicalBook |

| Refractive Index | 1.398 | Guidechem[5] |

| Vapor Pressure | 2.44 mmHg at 25°C | Guidechem[5] |

| Flash Point | 49.9 °C[5] | Guidechem[5] |

| Solubility | Soluble in organic solvents; low solubility in water.[3] | CymitQuimica |

Chemical and Spectral Properties

Reactivity and Stability

This compound is generally stable under recommended storage conditions. It is incompatible with strong oxidizing agents.

Spectral Data

| Spectrum Type | Predicted/Analogous Data |

| ¹H NMR | Predicted shifts for the structurally similar methyl methoxyacetate suggest the following approximate chemical shifts (δ, ppm): 3.9 (s, 2H, -OCH₂-), 5.0 (septet, 1H, -CH(CH₃)₂), 3.4 (s, 3H, -OCH₃), 1.2 (d, 6H, -CH(CH₃)₂). |

| ¹³C NMR | Based on related methoxyacetate esters, expected chemical shifts (δ, ppm) are approximately: 170 (-C=O), 70 (-OCH₂-), 69 (-CH(CH₃)₂), 59 (-OCH₃), 22 (-CH(CH₃)₂). |

| IR Spectroscopy | Expected characteristic peaks (cm⁻¹) would include: ~2980-2850 (C-H stretching), ~1740 (C=O ester stretching), ~1100 (C-O stretching). |

| Mass Spectrometry | The fragmentation pattern would likely show a molecular ion peak (M⁺) at m/z 132. Common fragments would result from the loss of the isopropyl group (m/z 89) and the methoxyacetyl group. |

Experimental Protocols

Synthesis of this compound

This protocol describes a two-step synthesis of this compound starting from methyl chloroacetate and sodium methoxide, followed by transesterification with isopropanol.[6]

Step 1: Synthesis of Methyl Methoxyacetate

-

To a reaction vessel, add 434.1 g (4.0 mol) of methyl chloroacetate and begin stirring at 25 °C.

-

Slowly add 756.3 g (4.2 mol) of a 30% sodium methoxide solution dropwise over 2.5 hours, ensuring the reaction temperature does not exceed 65 °C.

-

After the addition is complete, continue stirring at reflux temperature for an additional 3 hours.

-

Remove 436.0 g of methanol from the reaction mixture by distillation.

Step 2: Transesterification to this compound

-

Add 480.8 g (8.0 mol) of isopropanol to the residue from Step 1 and heat the mixture to reflux.

-

Remove methanol via a 0.5 m long Multifil column at a reflux ratio of approximately 1:1. Continue this for 6.5 hours, by which time the conversion to this compound should be greater than 98%.

-

After cooling, concentrate the reaction mixture to dryness on a rotary evaporator at a maximum bath temperature of 120 °C and a pressure of <15 mbar.

-

The resulting distillate can be further purified by fractional distillation through a 0.5 m long Multifil column to yield this compound with a purity of >99%.[6]

Visualizations

Synthesis Workflow

Caption: Synthesis workflow for this compound.

Property Relationships

Caption: Relationships of this compound properties.

Applications and Relevance

This compound serves as a versatile compound in various chemical applications. Its properties make it suitable as a solvent in coatings, adhesives, and inks, where it can dissolve a wide range of substances.[3] In the context of research and drug development, it can be utilized as an intermediate in organic synthesis for the preparation of more complex molecules. The structural isomer, 1-methoxy-2-propyl acetate (PGMEA), sees extensive use as a solvent in the semiconductor industry, highlighting the utility of this class of compounds.[7]

Safety Information

For detailed safety information, it is essential to consult the Safety Data Sheet (SDS) from the supplier. General safety precautions include:

-

Handling: Use in a well-ventilated area. Avoid contact with skin and eyes. Wear appropriate personal protective equipment (PPE).

-

Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

Hazards: Flammable liquid and vapor. May cause skin and eye irritation.

This guide is intended for informational purposes for a qualified scientific audience and should not be used as a substitute for a comprehensive safety assessment.

References

- 1. Pharmaceutical and chemical intermediates,甲氧基乙酸异丙酯, this compound,CAS#:17640-21-0 [en.chemfish.com]

- 2. This compound CAS#: 17640-21-0 [m.chemicalbook.com]

- 3. CAS 17640-21-0: propan-2-yl methoxyacetate | CymitQuimica [cymitquimica.com]

- 4. Methyl methoxyacetate | C4H8O3 | CID 80507 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Page loading... [guidechem.com]

- 6. Synthesis routes of this compound [benchchem.com]

- 7. Propylene glycol methyl ether acetate - Wikipedia [en.wikipedia.org]

Isopropyl 2-methoxyacetate IUPAC name and synonyms

An In-depth Technical Guide to Isopropyl 2-methoxyacetate

This guide provides a comprehensive overview of this compound, including its nomenclature, chemical and physical properties, a detailed experimental protocol for its synthesis, and a visual representation of the synthetic workflow. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Nomenclature

Synonyms

The compound is also known by several other names:

Physicochemical Properties

This compound is a colorless to pale yellow liquid with a characteristic fruity odor.[4] It is soluble in organic solvents but has low solubility in water.[4] The key quantitative properties are summarized in the table below.

| Property | Value |

| Molecular Formula | C₆H₁₂O₃[2][3][5][6][7] |

| Molecular Weight | 132.16 g/mol [2][6][7] |

| CAS Number | 17640-21-0[2][3][5][6][7][8] |

| Density | 0.959 g/cm³[3][7] |

| Boiling Point | 160°C at 760 mmHg[3][7] |

| Flash Point | 49.9°C[3] |

| Vapor Pressure | 2.44 mmHg at 25°C[3] |

| Refractive Index | 1.398[3] |

| LogP | 0.58440[3] |

| Topological Polar Surface Area | 35.5 Ų[5] |

Experimental Protocols

Synthesis of this compound

A detailed procedure for the synthesis of this compound is outlined below, involving the reaction of methyl chloroacetate with sodium methoxide, followed by transesterification with isopropanol.[9]

Step 1: Formation of Methyl Methoxyacetate

-

434.1 g (4.0 mol) of methyl chloroacetate is introduced into a reaction vessel and stirred at 25°C.[9]

-

756.3 g (4.2 mol) of a 30% sodium methoxide solution is added dropwise over a period of 2.5 hours.[9] The reaction temperature is maintained to not exceed 65°C.[9]

-

After the addition is complete, the mixture is stirred at reflux temperature for an additional 3 hours.[9]

Step 2: Transesterification to this compound

-

436.0 g of methanol is removed from the reaction mixture by distillation.[9]

-

480.8 g (8 mol) of isopropanol is added to the residue, and the mixture is heated under reflux.[9]

-

Methanol is continuously removed via a 0.5 m long Multifil column at a reflux ratio of approximately 1:1 (totaling 244.4 g of distillate).[9]

-

After 6.5 hours, the conversion of methyl methoxyacetate to isopropyl methoxyacetate is greater than 98%.[9]

Step 3: Purification

-

After cooling, the reaction mixture is concentrated to dryness on a rotary evaporator at a maximum bath temperature of 120°C and a pressure of less than 15 mbar.[9]

-

The resulting distillate (668.0 g) is then fractionated through a 0.5 m long Multifil column.[9]

-

The main fraction yields 390.6 g (74% yield) of Isopropyl methoxyacetate with a purity of >99%.[9]

Visualized Workflow

The following diagram illustrates the key stages in the synthesis of this compound.

Caption: Synthesis workflow for this compound.

References

- 1. 17640-21-0(this compound) | Kuujia.com [kuujia.com]

- 2. Pharmaceutical and chemical intermediates,甲氧基乙酸异丙酯, this compound,CAS#:17640-21-0 [en.chemfish.com]

- 3. Page loading... [wap.guidechem.com]

- 4. CAS 17640-21-0: propan-2-yl methoxyacetate | CymitQuimica [cymitquimica.com]

- 5. Page loading... [guidechem.com]

- 6. chemscene.com [chemscene.com]

- 7. This compound CAS#: 17640-21-0 [m.chemicalbook.com]

- 8. This compound | 17640-21-0 [chemicalbook.com]

- 9. Synthesis routes of this compound [benchchem.com]

Propan-2-yl 2-methoxyacetate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of propan-2-yl 2-methoxyacetate, also known as isopropyl 2-methoxyacetate. The document details its chemical structure, physicochemical properties, synthesis, and potential applications, with a focus on its relevance to the pharmaceutical and drug development sectors.

Chemical Structure and Identification

Propan-2-yl 2-methoxyacetate is an ester with the chemical formula C₆H₁₂O₃. Its structure consists of an isopropyl group attached to the oxygen of the acetate moiety, which in turn has a methoxy group at the alpha-position.

Systematic IUPAC Name: propan-2-yl 2-methoxyacetate

Synonyms:

-

This compound

-

Acetic acid, 2-methoxy-, 1-methylethyl ester

-

1-Methylethyl 2-methoxyacetate

CAS Number: 17640-21-0

Molecular Structure:

Caption: Structural formula of propan-2-yl 2-methoxyacetate.

Physicochemical Properties

A summary of the key physicochemical properties of propan-2-yl 2-methoxyacetate is presented in the table below. This data is essential for its handling, application, and process development.

| Property | Value | Reference |

| Molecular Formula | C₆H₁₂O₃ | [1][2] |

| Molecular Weight | 132.16 g/mol | [2] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Odor | Pleasant, fruity | [1] |

| Boiling Point | 160 °C at 760 mmHg; 72-74 °C at 42 mmHg | [3][4] |

| Density | 0.959 g/mL | [3] |

| Refractive Index | 1.398 | [3] |

| Solubility | Soluble in organic solvents, low solubility in water. | [1] |

| Purity | Typically ≥95% | [2] |

Experimental Protocols

Synthesis of Propan-2-yl 2-methoxyacetate

A common method for the synthesis of propan-2-yl 2-methoxyacetate involves a two-step process starting from methyl chloroacetate.

Experimental Workflow:

Caption: Synthesis workflow for propan-2-yl 2-methoxyacetate.

Detailed Methodology:

-

Initial Reaction: 434.1 g (4.0 mol) of methyl chloroacetate is charged into a reaction vessel and stirred at 25°C.

-

Addition of Sodium Methoxide: 756.3 g (4.2 mol) of a 30% sodium methoxide solution is added dropwise over 2.5 hours, ensuring the reaction temperature does not exceed 65°C.

-

Reflux: After the addition is complete, the mixture is stirred at reflux temperature for an additional 3 hours.

-

Methanol Removal: 436.0 g of methanol is removed from the reaction mixture by distillation.

-

Transesterification: 480.8 g (8.0 mol) of isopropanol is added to the residue, and the mixture is heated to reflux.

-

Second Methanol Removal: During the reflux, methanol is continuously removed using a 0.5 m long Multifil column at a reflux ratio of approximately 1:1. After 6.5 hours, the conversion to isopropyl methoxyacetate is greater than 98%.

-

Concentration: After cooling, the reaction mixture is concentrated to dryness on a rotary evaporator at a maximum bath temperature of 120°C and a pressure of <15 mbar.

-

Purification: The resulting distillate is fractionated through a 0.5 m long Multifil column to yield pure propan-2-yl 2-methoxyacetate. The main fraction is obtained with a purity of >99%.[5]

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the isopropyl group (a septet for the CH proton and a doublet for the two CH₃ groups), the methoxy group (a singlet), and the methylene group (a singlet).

-

¹³C NMR: The carbon NMR spectrum should display distinct peaks for the carbonyl carbon, the two carbons of the isopropyl group, the methoxy carbon, and the methylene carbon.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum of propan-2-yl 2-methoxyacetate is expected to exhibit strong absorption bands characteristic of its functional groups:

-

C=O stretch (ester): Around 1740-1760 cm⁻¹

-

C-O stretch (ester and ether): In the region of 1000-1300 cm⁻¹

-

C-H stretch (alkane): Around 2850-3000 cm⁻¹

Applications in Research and Drug Development

Propan-2-yl 2-methoxyacetate serves as a versatile building block and solvent in organic synthesis, with potential applications in the pharmaceutical industry.

Intermediate in Organic Synthesis

Its ester and ether functionalities make it a useful intermediate for the synthesis of more complex molecules. It can be a precursor in the synthesis of various organic compounds, although specific examples in the synthesis of active pharmaceutical ingredients (APIs) are not widely documented. The related compound, isopropyl acetoacetate, is extensively used in the synthesis of heterocyclic compounds, which are common scaffolds in many drugs.[6]

Potential as a Solvent

Given its physicochemical properties, including its good solvency for organic compounds and low water solubility, propan-2-yl 2-methoxyacetate could be explored as a process solvent in pharmaceutical manufacturing. Methoxyacetate esters, in general, are considered as potential green solvents.

Role in Drug Delivery

Esters are a critical class of compounds in drug delivery systems. While there is no direct evidence of propan-2-yl 2-methoxyacetate being used in drug delivery, other esters, such as sucrose esters, are investigated as controlled-release agents in oral drug formulations.[7] The properties of propan-2-yl 2-methoxyacetate suggest it could be a candidate for similar research, particularly in formulations where a lipophilic character is desired.

Safety and Handling

Propan-2-yl 2-methoxyacetate should be handled with appropriate safety precautions in a well-ventilated area. It is a combustible liquid and may cause skin and eye irritation. Users should consult the Safety Data Sheet (SDS) for detailed safety and handling information.

Disclaimer: This document is intended for informational purposes for a technical audience. All laboratory work should be conducted by trained professionals with appropriate safety measures in place.

References

- 1. dev.spectrabase.com [dev.spectrabase.com]

- 2. chemscene.com [chemscene.com]

- 3. rsc.org [rsc.org]

- 4. spectrabase.com [spectrabase.com]

- 5. Synthesis routes of this compound [benchchem.com]

- 6. nbinno.com [nbinno.com]

- 7. Sucrose esters with various hydrophilic-lipophilic properties: novel controlled release agents for oral drug delivery matrix tablets prepared by direct compaction - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Isopropyl 2-Methoxyacetate Safety Data

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety information for Isopropyl 2-methoxyacetate (CAS No. 17640-21-0), also known as propan-2-yl 2-methoxyacetate. The information is compiled from various safety data sheets and chemical databases to assist researchers, scientists, and drug development professionals in the safe handling, storage, and use of this compound.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented below. This data is essential for understanding the substance's behavior under various experimental and storage conditions.

| Property | Value | Source(s) |

| Molecular Formula | C6H12O3 | [1][2][3][4] |

| Molecular Weight | 132.16 g/mol | [1][3] |

| Appearance | Colorless to pale yellow liquid | [3] |

| Density | 0.95 - 0.959 g/cm³ | [1][2] |

| Boiling Point | 160°C at 760 mmHg | [2] |

| Flash Point | 49.9°C | [2] |

| Vapor Pressure | 2.44 mmHg at 25°C | [2] |

| Refractive Index | 1.39 - 1.398 | [1][2] |

| Solubility | Soluble in organic solvents; low solubility in water. | [3] |

| Purity | Typically available in purities of 95% to 98%. | [1][5] |

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following table summarizes its hazard classification according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).

| Hazard Class | Category | Hazard Statement |

| Flammable liquids | 3 | H226: Flammable liquid and vapour.[1][6] |

| Skin irritation | 2 | H315: Causes skin irritation.[1][6] |

| Serious eye irritation | 2A | H319: Causes serious eye irritation.[1][6] |

| Specific target organ toxicity – single exposure (respiratory tract irritation) | 3 | H335: May cause respiratory irritation.[1][6] |

GHS Pictograms:

-

GHS02 (Flame): Indicates a fire hazard.

-

GHS07 (Exclamation Mark): Indicates that it may cause irritation (skin and eye), skin sensitization, respiratory irritation, or is harmful if swallowed.

Toxicological Information

Routes of Exposure: Inhalation, eye contact, skin contact, and ingestion.[1]

Symptoms of Exposure:

-

Skin Contact: May cause inflammation characterized by itching, scaling, reddening, blistering, pain, or dryness.[1]

-

Eye Contact: May result in redness, pain, or severe eye damage.[1]

-

Inhalation: May cause irritation of the lungs and respiratory system.[1]

-

Ingestion: While specific data is unavailable, ingestion of similar compounds can cause irritation of the mouth, throat, and digestive tract, as well as central nervous system depression.

Experimental Protocols

While specific experimental reports for this compound were not found, this section outlines the detailed methodologies for key experiments that are typically conducted to determine the hazard classifications.

Skin Irritation Test (Based on OECD Guideline 439)

This in vitro test determines the potential of a substance to cause skin irritation. It utilizes a reconstructed human epidermis model.

Methodology:

-

Tissue Preparation: Reconstructed human epidermis tissues are conditioned in a maintenance medium.

-

Test Substance Application: The test substance is applied topically to the surface of the tissues. A positive control (e.g., Sodium Dodecyl Sulphate) and a negative control (e.g., Phosphate Buffered Saline) are run in parallel.

-

Exposure and Incubation: The tissues are exposed to the substance for a defined period (e.g., 15-60 minutes) and then rinsed. This is followed by a post-incubation period (e.g., 42 hours) to allow for the development of cytotoxic effects.

-

Viability Assessment (MTT Assay):

-

Tissues are incubated with MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

-

Viable cells metabolize the MTT into a blue formazan salt.

-

The formazan is extracted using a solvent (e.g., isopropanol).

-

The optical density of the extract is measured using a spectrophotometer.

-

-

Data Interpretation: The viability of the treated tissues is expressed as a percentage relative to the negative control. A substance is classified as an irritant if the mean tissue viability is below a certain threshold (e.g., ≤ 50%).

Eye Irritation Test (Based on OECD Guideline 492)

This in vitro test assesses the potential of a substance to cause serious eye damage or eye irritation using a reconstructed human cornea-like epithelium model.

Methodology:

-

Tissue Preparation: Reconstructed human cornea-like epithelial tissues are pre-incubated in a maintenance medium.

-

Test Substance Application: The liquid test substance (or a solution/suspension for solids) is applied to the epithelial surface. Positive and negative controls are used concurrently.

-

Exposure and Rinsing: Tissues are exposed for a specified duration (e.g., 30 minutes for liquids), after which the test substance is thoroughly rinsed off.

-

Post-Incubation: Tissues are transferred to fresh medium and incubated for a post-exposure period to allow for the expression of cellular damage.

-

Viability Assessment (MTT Assay): Similar to the skin irritation test, cell viability is determined by measuring the reduction of MTT to formazan.

-

Data Interpretation: A substance is identified as an eye irritant if the mean tissue viability falls below a defined threshold (e.g., ≤ 60%).

Handling, Storage, and First Aid

Safe Handling and Storage

| Aspect | Recommendation | Source(s) |

| Ventilation | Use only in a well-ventilated area. | [1] |

| Personal Protective Equipment (PPE) | Wear protective gloves, protective clothing, and eye/face protection. | [1] |

| Hygiene | Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product. | [7] |

| Ignition Sources | Keep away from heat, sparks, open flames, and other ignition sources. No smoking. Use non-sparking tools and take precautionary measures against static discharge. | [1][6] |

| Storage Conditions | Store in a tightly-closed container in a cool, dry, and well-ventilated place. Store locked up. | [1] |

First Aid Measures

| Exposure Route | First Aid Procedure | Source(s) |

| Inhalation | Remove person to fresh air and keep comfortable for breathing. If you feel unwell, get medical attention. | [1] |

| Skin Contact | Take off immediately all contaminated clothing. Rinse skin with water or shower. If skin irritation occurs, get medical advice/attention. Wash contaminated clothing before reuse. | [1][6] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention. | [1] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Get medical aid immediately. | [1] |

Visualizations

GHS Hazard Communication Workflow

The following diagram illustrates the logical workflow for communicating the hazards of this compound according to the Globally Harmonized System.

References

Handling and storage precautions for Isopropyl 2-methoxyacetate

An In-depth Technical Guide to the Handling and Storage of Isopropyl 2-methoxyacetate

For researchers, scientists, and professionals in drug development, the safe handling and storage of chemical reagents are paramount. This guide provides a comprehensive overview of the necessary precautions for this compound, a flammable liquid and potential irritant. Adherence to these guidelines is crucial for maintaining a safe laboratory environment and ensuring the integrity of the compound for experimental use.

Physicochemical Properties

This compound is a colorless to pale yellow liquid.[1][2] A summary of its key physical and chemical properties is presented below to inform risk assessment and handling procedures.

| Property | Value |

| CAS Number | 17640-21-0 |

| Molecular Formula | C₆H₁₂O₃ |

| Molecular Weight | 132.16 g/mol [3][4] |

| Appearance | Colorless to pale yellow liquid[1][2] |

| Boiling Point | 160°C at 760 mmHg[5] |

| Flash Point | 49.9°C[5] |

| Density | 0.959 g/cm³ |

| Vapor Pressure | 2.44 mmHg at 25°C[5] |

| Refractive Index | 1.398[5] |

| Solubility | Soluble in organic solvents; low solubility in water.[1] |

Hazard Identification and Classification

This compound is classified as a flammable liquid and vapor.[3][6][7] It is also known to cause skin and serious eye irritation, and may lead to respiratory irritation.[3][6][7]

GHS Hazard Statements:

Handling Precautions

When working with this compound, it is imperative to use appropriate personal protective equipment (PPE) and engineering controls to minimize exposure.

Engineering Controls:

-

Work in a well-ventilated area, preferably in a chemical fume hood, to keep airborne concentrations low.[3]

-

Use explosion-proof electrical, ventilating, and lighting equipment.[3][6]

-

Ensure eyewash stations and safety showers are readily accessible.[3]

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.[3][6]

-

Skin Protection: Chemical-resistant gloves (e.g., nitrile rubber) and protective clothing are required to prevent skin contact.[3][6]

-

Respiratory Protection: If ventilation is inadequate, a NIOSH-approved respirator with an organic vapor cartridge is recommended.[3]

General Handling Practices:

-

Keep away from heat, sparks, open flames, and other ignition sources.[3][6][7] No smoking is permitted in the handling area.[3][6][7]

-

Take precautionary measures against static discharge by grounding and bonding containers and receiving equipment.[3][6]

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.[3][6]

-

Do not eat, drink, or smoke in the work area.[3]

Storage Recommendations

Proper storage of this compound is essential for maintaining its stability and preventing hazardous situations.

Storage Conditions:

-

Store in a cool, dry, and well-ventilated area.[3]

-

Keep containers tightly closed to prevent the escape of vapors.[3][6]

-

Store away from heat, sources of ignition, and direct sunlight.[7][8]

-

Some suppliers recommend refrigeration for long-term storage.[2][9]

Incompatible Materials:

-

Keep away from strong oxidizing agents.[3]

Emergency Procedures

In the event of a spill or exposure, follow these emergency procedures:

Spill Response:

-

Remove all sources of ignition.[3]

-

Ensure adequate ventilation.[3]

-

Wear appropriate personal protective equipment.[3]

-

Absorb the spill with an inert material (e.g., sand, vermiculite) and place it in a suitable container for disposal.[3]

-

Do not let the product enter drains or waterways.[3]

First Aid Measures:

-

Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention if you feel unwell.[3]

-

Skin Contact: Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water. If skin irritation occurs, seek medical advice.[3]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical attention.[3]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Immediately call a poison center or doctor.[7]

Logical Workflow for Handling and Storage

The following diagram illustrates the decision-making process and necessary precautions for the safe handling and storage of this compound.

Caption: A flowchart outlining the necessary steps for safely handling and storing this compound.

References

- 1. CAS 17640-21-0: propan-2-yl methoxyacetate | CymitQuimica [cymitquimica.com]

- 2. Isopropyl methoxyacetate | 17640-21-0 [sigmaaldrich.com]

- 3. aksci.com [aksci.com]

- 4. chemscene.com [chemscene.com]

- 5. Page loading... [guidechem.com]

- 6. chemicalbook.com [chemicalbook.com]

- 7. static.cymitquimica.com [static.cymitquimica.com]

- 8. chemos.de [chemos.de]

- 9. Isopropyl methoxyacetate | 17640-21-0 [sigmaaldrich.com]

Isopropyl 2-Methoxyacetate: A Comprehensive Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isopropyl 2-methoxyacetate is emerging as a noteworthy polar aprotic solvent with a range of applications in chemical synthesis and formulations. This technical guide provides an in-depth overview of its physicochemical properties, synthesis, and safety considerations. Particular attention is given to its potential utility in research and development, especially within the pharmaceutical and drug development sectors. This document consolidates key data, outlines detailed experimental protocols for its synthesis, and presents visualizations to clarify complex processes, serving as a vital resource for professionals exploring advanced solvent systems.

Introduction

The selection of an appropriate solvent is a critical parameter in chemical synthesis, influencing reaction rates, yields, and the purity of final products. Polar aprotic solvents, characterized by their high polarity and lack of acidic protons, are particularly valuable for a variety of organic reactions, including nucleophilic substitutions and polymerizations. This compound, a member of the glycol ether ester family, presents a unique combination of properties that make it a compelling alternative to more traditional polar aprotic solvents. This guide aims to provide a thorough technical understanding of this compound for its effective application in a laboratory and industrial setting.

Physicochemical Properties

A comprehensive understanding of a solvent's physical and chemical properties is essential for its effective application. This compound is a colorless to pale yellow liquid with a characteristically fruity odor.[1] It is soluble in many organic solvents, while exhibiting low solubility in water.[1] Key physicochemical data are summarized in the table below for easy comparison.

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₁₂O₃ | [2][3][4][5][6][7] |

| Molecular Weight | 132.16 g/mol | [2][3][4][5][6][7] |

| CAS Number | 17640-21-0 | [2][3][4][5][6][7] |

| Boiling Point | 160.0 ± 13.0 °C at 760 mmHg | [4][8] |

| Density | 0.959 ± 0.06 g/cm³ | [4][8] |

| Flash Point | 49.9 °C | [4] |

| Vapor Pressure | 2.44 mmHg at 25°C | [4] |

| Refractive Index | 1.398 | [4] |

| Topological Polar Surface Area | 35.5 Ų | [2][3] |

| LogP (Octanol-Water Partition Coefficient) | 0.58440 | [4] |

| Hydrogen Bond Acceptor Count | 3 | [2][3] |

| Rotatable Bond Count | 4 | [2][3] |

Synthesis of this compound

The synthesis of this compound can be achieved through a two-step process involving the formation of methyl methoxyacetate followed by transesterification with isopropanol. A detailed experimental protocol is provided below.

Experimental Protocol: Synthesis

Step 1: Synthesis of Methyl Methoxyacetate

-

In a suitable reaction vessel, 434.1 g (4.0 mol) of methyl chloroacetate is introduced and stirred at 25°C.[8]

-

756.3 g (4.2 mol) of a 30% strength sodium methoxide solution is added dropwise over a period of 2.5 hours, ensuring the reaction temperature does not exceed 65°C.[8]

-

Following the addition, the reaction mixture is stirred at reflux temperature for an additional 3 hours.[8]

Step 2: Transesterification to this compound

-

From the resulting reaction mixture, 436.0 g of methanol is removed by distillation.[8]

-

To the residue, 480.8 g (8.0 mol) of isopropanol is added, and the mixture is heated to reflux.[8]

-

During reflux, methanol is continuously removed using a 0.5 m long Multifil column with a reflux ratio of approximately 1:1. This is continued for about 6.5 hours, by which time the conversion to isopropyl methoxyacetate should exceed 98%.[8]

-

After cooling, the reaction mixture is concentrated to dryness on a rotary evaporator at a maximum bath temperature of 120°C and a pressure of less than 15 mbar.[8]

-

The resulting distillate is then fractionated through a 0.5 m long Multifil column to yield purified this compound.[8]

The synthesis pathway is visualized in the following diagram:

Applications in Research and Development

Glycol ethers and their esters are recognized for their excellent solvency for a wide range of substances, including resins, dyes, and oils.[9] This makes them suitable for various industrial applications such as in coatings, inks, and cleaning formulations.[1]

In the context of pharmaceutical and drug development, the selection of solvents is critical. While direct, detailed experimental protocols for the use of this compound in active pharmaceutical ingredient (API) synthesis are not widely published, its properties as a polar aprotic solvent suggest its potential as a less-toxic alternative to solvents like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) in certain applications. For instance, in reactions sensitive to protic solvents, such as certain nucleophilic substitution reactions, this compound could offer a favorable reaction medium.

The following diagram illustrates a general workflow for screening a new solvent like this compound for a typical nucleophilic substitution reaction in a drug discovery context.

Safety and Handling

This compound is a flammable liquid and vapor.[10] It can cause skin and serious eye irritation, and may cause respiratory irritation.[10] Therefore, appropriate safety precautions must be taken during its handling and use.

Recommended Handling Procedures:

-

Ventilation: Use only in a well-ventilated area, preferably in a fume hood.[11][12]

-

Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields or goggles, and a lab coat.[11][12]

-

Fire Safety: Keep away from heat, sparks, open flames, and other ignition sources. Use non-sparking tools and explosion-proof equipment.[10][12]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[11]

First Aid Measures:

-

In case of skin contact: Immediately wash with plenty of soap and water. Remove contaminated clothing.[11]

-

In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[11]

-

If inhaled: Move the person to fresh air and keep them comfortable for breathing.[11]

-

If swallowed: Rinse mouth. Do NOT induce vomiting. Immediately call a poison center or doctor.[12]

Always consult the Safety Data Sheet (SDS) for the most current and comprehensive safety information before handling this chemical.

Conclusion

This compound is a polar aprotic solvent with a favorable balance of properties that make it a person of interest for various applications in research and industry. Its synthesis is well-established, and its physicochemical characteristics suggest its potential as a viable alternative to more hazardous solvents. While more research is needed to fully explore its utility in specialized applications such as drug synthesis, this guide provides a solid foundation of technical information for scientists and researchers looking to incorporate this compound into their work. As with all chemicals, adherence to strict safety protocols is paramount to ensure its safe and effective use.

References

- 1. benchchem.com [benchchem.com]

- 2. savemyexams.com [savemyexams.com]

- 3. Page loading... [wap.guidechem.com]

- 4. Page loading... [guidechem.com]

- 5. This compound | 17640-21-0 [chemicalbook.com]

- 6. chemscene.com [chemscene.com]

- 7. This compound CAS#: 17640-21-0 [m.chemicalbook.com]

- 8. Synthesis routes of this compound [benchchem.com]

- 9. merckmillipore.com [merckmillipore.com]

- 10. artofsmart.com.au [artofsmart.com.au]

- 11. knowunity.co.uk [knowunity.co.uk]

- 12. scribd.com [scribd.com]

Isopropyl 2-methoxyacetate: A Technical Guide to Research Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isopropyl 2-methoxyacetate, a versatile ester, is gaining traction in various research and industrial applications. This technical guide provides an in-depth overview of its chemical properties, synthesis, and notable research applications, with a particular focus on its role as an efficient acylating agent in biocatalytic processes for the synthesis of chiral amines. This document is intended to serve as a comprehensive resource for researchers and professionals in organic synthesis, drug discovery, and materials science, offering detailed experimental protocols, quantitative data, and visual representations of key processes.

Chemical and Physical Properties

This compound is a colorless to pale yellow liquid with a characteristically fruity odor.[1] It is an organic compound classified as an ester.[1] Its solubility in organic solvents and low solubility in water are typical for esters of its class.[1] A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₁₂O₃ | [2][3] |

| Molecular Weight | 132.16 g/mol | [2][3] |

| CAS Number | 17640-21-0 | [4] |

| Boiling Point | 160.0 ± 13.0 °C (Predicted) | [5] |

| Density | 0.959 ± 0.06 g/cm³ (Predicted) | [5] |

| Topological Polar Surface Area | 35.5 Ų | [2] |

| Hydrogen Bond Acceptor Count | 3 | [2] |

| Rotatable Bond Count | 4 | [2] |

| Storage Temperature | 2-8°C | [6] |

Synthesis of this compound

A common and efficient method for the synthesis of this compound involves a two-step process, as detailed in U.S. Patent US06143920.[7] The first step is the formation of methyl methoxyacetate, followed by a transesterification reaction with isopropanol.[7]

Synthesis Workflow

References

Methodological & Application

Application Notes and Protocols: Isopropyl 2-Methoxyacetate as a Superior Acylating Agent in Biocatalytic Kinetic Resolution

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of enantiomerically pure chiral amines is a cornerstone of modern pharmaceutical and fine chemical development. Biocatalysis, particularly enzymatic kinetic resolution, offers a highly selective and environmentally benign approach to obtaining these valuable building blocks. The choice of acylating agent is critical to the success of these resolutions, directly impacting reaction rates, yields, and enantioselectivity. Isopropyl 2-methoxyacetate has emerged as a highly effective "activated" acylating agent, demonstrating significant advantages over conventional esters in lipase-catalyzed reactions.

These application notes provide a comprehensive overview of the use of this compound in the kinetic resolution of primary amines catalyzed by Candida antarctica lipase B (CALB), a widely used and robust biocatalyst. The information presented herein, including detailed protocols and quantitative data, is intended to enable researchers to effectively implement this methodology in their synthetic workflows.

Advantages of this compound

The enhanced performance of this compound as an acylating agent can be attributed to several key factors:

-

Electronic Activation: The electron-withdrawing effect of the 2-methoxy group increases the electrophilicity of the carbonyl carbon, making the acyl group more susceptible to nucleophilic attack by the enzyme's active site serine residue. This leads to a faster formation of the acyl-enzyme intermediate.

-

Improved Enantioselectivity: The use of an isopropyl leaving group, as opposed to an ethyl group, has been shown to diminish non-selective chemical acylation, which can occur as a side reaction and reduce the enantiomeric excess of the product.[1]

-

Favorable Reaction Kinetics: Studies have shown that alkyl methoxyacetates can significantly accelerate the rate of lipase-catalyzed acylations compared to standard acetate esters.[2][3]

-

Excellent Enantiomeric Excess: The combination of CALB and this compound consistently delivers high enantiomeric excess (ee) for the acylated product, often exceeding 99%.[4]

Quantitative Data Summary

The following tables summarize the performance of this compound and other acylating agents in the kinetic resolution of (±)-1-phenylethylamine catalyzed by various forms of Candida antarctica lipase B.

Table 1: Comparison of Acylating Agents in the Kinetic Resolution of (±)-1-Phenylethylamine

| Acylating Agent | Biocatalyst | Conversion (%) | Enantiomeric Excess (ee, %) of (R)-amide | Reference |

| This compound | Novozym 435 | ~50 | >99.9 | [4] |

| Ethyl 2-methoxyacetate | Novozym 435 | ~50 | 99.8 | [4] |

| Isopropyl acetate | Novozym 435 | ~50 | 99.8 - >99.9 | [4] |

| Ethyl acetate | Novozym 435 | ~50 | 99.3 - 99.9 | [4] |

Table 2: Performance of Isopropyl 2-alkoxyacetates in the Kinetic Resolution of (±)-1-phenylethylamine with Novozym 435

| Acylating Agent | Relative Reaction Rate |

| Isopropyl 2-ethoxyacetate | 1.5 - 2 times higher than this compound |

| This compound | - |

| Ethyl 2-methoxyacetate | 2 - 2.5 times lower than Isopropyl 2-ethoxyacetate |

| Isopropyl acetate | 12 - 15 times lower than Isopropyl 2-ethoxyacetate |

Data adapted from a study comparing the reactivity of different acylating agents. The rates are relative to Isopropyl 2-ethoxyacetate.

Experimental Protocols

This section provides a detailed protocol for the kinetic resolution of a model primary amine, (±)-1-phenylethylamine, using this compound and the immobilized form of Candida antarctica lipase B, Novozym 435.

Protocol 1: Batch Kinetic Resolution of (±)-1-Phenylethylamine

Materials:

-

(±)-1-Phenylethylamine

-

This compound

-

Novozym 435 (immobilized Candida antarctica lipase B)

-

Methyl tert-butyl ether (MTBE) or Toluene

-

Sodium carbonate (optional, for dynamic kinetic resolution)

-

Shaker incubator

-

Standard laboratory glassware

-

Filtration apparatus

-

Rotary evaporator

-

Chiral Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) system for analysis

Procedure:

-

Reaction Setup:

-

To a clean, dry vial, add Novozym 435 (e.g., 20 mg).

-

Add the chosen solvent, MTBE or toluene (e.g., 200 µL).

-

Add (±)-1-phenylethylamine (e.g., 0.5 mmol).

-

Add this compound (e.g., 0.5 mmol).

-

-

Incubation:

-

Seal the vial tightly.

-

Place the vial in a shaker incubator set to a controlled temperature (e.g., 40-60°C) and agitation (e.g., 200 rpm).

-

-

Reaction Monitoring:

-

Monitor the progress of the reaction by taking small aliquots at regular time intervals (e.g., 1, 2, 4, 6, and 24 hours).

-

Analyze the aliquots by chiral GC or HPLC to determine the conversion and the enantiomeric excess of the product, (R)-N-(1-phenylethyl)-2-methoxyacetamide, and the remaining substrate, (S)-1-phenylethylamine. The reaction is typically stopped at or near 50% conversion to achieve the highest possible enantiomeric excess for both the product and the unreacted substrate.

-

-

Work-up:

-

Once the desired conversion is reached, stop the reaction by filtering off the immobilized enzyme. The enzyme can be washed with fresh solvent and reused.

-

The filtrate contains the (R)-amide product and the unreacted (S)-amine.

-

The solvent can be removed under reduced pressure using a rotary evaporator.

-

-

Purification (Optional):

-

The (R)-amide and (S)-amine can be separated by standard techniques such as column chromatography on silica gel or by acid-base extraction.

-

Protocol 2: Dynamic Kinetic Resolution (DKR) of (±)-1-Phenylethylamine on a Larger Scale

This protocol is adapted from a procedure for dynamic kinetic resolution using an alkyl methoxyacetate and is intended for achieving a theoretical yield of up to 100% of the desired (R)-amide.[2][5]

Materials:

-

(±)-1-Phenylethylamine (e.g., 45 mmol)

-

Methyl 2-methoxyacetate (e.g., 34 mmol, can be substituted with this compound with optimization)

-

Novozym 435 (e.g., 340 mg)

-

Ruthenium racemization catalyst (e.g., Shvo's catalyst, 0.56 mmol)

-

Sodium carbonate (e.g., 8.5 mmol)

-

Toluene (e.g., 225 mL)

-

2,4-dimethyl-3-pentanol (hydrogen donor, e.g., 57 mmol)

-

Inert atmosphere (Argon or Nitrogen)

-

Jacketed reaction vessel with overhead stirring

Procedure:

-

Catalyst Loading:

-

To a flame-dried, two-necked round-bottom flask, add Novozym 435, sodium carbonate, and the ruthenium racemization catalyst.

-

Evacuate the vessel and backfill with an inert gas (e.g., Argon) three times.

-

-

Reagent Addition:

-

Add toluene, (±)-1-phenylethylamine, 2,4-dimethyl-3-pentanol, and the methoxyacetate acylating agent via syringe.

-

-

Reaction:

-

Stir the mixture at an elevated temperature (e.g., 100°C).

-

-

Monitoring and Work-up:

-

Monitor the reaction by chiral GC or HPLC until the starting amine is consumed.

-

After completion, cool the reaction mixture.

-

The product, (R)-2-methoxy-N-(1-phenylethyl)acetamide, can be purified by filtration to remove the catalysts, followed by concentration and column chromatography.[5]

-

Visualizations

Experimental Workflow for Batch Kinetic Resolution

Caption: Workflow for Batch Kinetic Resolution

Mechanism of Lipase-Catalyzed Acylation

Caption: Simplified Mechanism of Lipase-Catalyzed Acylation

References

Application Notes and Protocols: Lipase-Catalyzed Kinetic Resolution of Amines with Isopropyl 2-Methoxyacetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

The production of enantiomerically pure amines is of paramount importance in the pharmaceutical and fine chemical industries, as the biological activity of chiral molecules is often stereospecific. Kinetic resolution, a process in which one enantiomer of a racemic mixture reacts faster than the other, is a widely employed strategy for obtaining these chiral building blocks. Lipases, particularly Candida antarctica lipase B (CALB), have emerged as robust and highly selective biocatalysts for this purpose.

This document provides detailed application notes and protocols for the lipase-catalyzed kinetic resolution of primary amines using isopropyl 2-methoxyacetate as an acylating agent. This compound is an "activated" ester, where the methoxy group enhances the reactivity of the acyl donor, often leading to higher reaction rates and enantioselectivities compared to non-activated esters like isopropyl acetate.[1][2] The use of the isopropyl ester over the ethyl or methyl counterparts can also be advantageous in diminishing non-selective chemical acylation, thereby improving the overall selectivity of the enzymatic process.[2]

Key Advantages of this compound in Lipase-Catalyzed Resolutions:

-

Enhanced Reactivity: The electron-withdrawing effect of the methoxy group increases the electrophilicity of the carbonyl carbon, facilitating the acylation reaction.[2]

-

High Enantioselectivity: In conjunction with lipases like CALB, this compound can achieve excellent enantiomeric excess (e.e.) for a variety of amine substrates.

-

Favorable Reaction Conditions: Resolutions can often be performed under mild conditions, including solvent-free systems, which aligns with the principles of green chemistry.[3]

-

Improved Productivity: The increased reaction rates can lead to higher productivity compared to traditional acylating agents.[1]

Data Presentation

The following tables summarize quantitative data for the kinetic resolution of 1-phenylethylamine using this compound catalyzed by various immobilized forms of Candida antarctica lipase B.

Table 1: Kinetic Resolution of (±)-1-Phenylethylamine with this compound in Toluene [1]

| Lipase Catalyst (Immobilized CALB) | Conversion (%) | Enantiomeric Excess (e.e.) of (R)-amide (%) |

| Novozym 435 | 31.8 | >99.9 |

| CALB-immobilized on silica sol-gel | 22.4 | >99.9 |

| CALB-immobilized on hydrophobic carrier | 14.5 | >99.9 |

| CALB-immobilized on acrylic resin | 31.3 | >99.9 |

Reaction Conditions: (±)-1-phenylethylamine (0.5 mmol), this compound (1.0 mmol), lipase catalyst (50.0 mg), toluene (2.0 mL), 40°C, 1 hour.

Table 2: Solvent-Free Kinetic Resolution of (±)-1-Phenylethylamine with this compound [3]

| Lipase Catalyst (Immobilized CALB) | Conversion (%) | Enantiomeric Excess (e.e.) of (R)-amide (%) |

| Novozym 435 | 48 | 97 |

| CALB-immobilized on silica sol-gel | 48 | 97 |

Reaction Conditions: Racemic 1-phenylethylamine and an equimolar amount of isopropyl methoxyacetate were reacted in the presence of the lipase catalyst.

Experimental Protocols

Protocol 1: General Procedure for Lipase-Catalyzed Kinetic Resolution of a Primary Amine in an Organic Solvent

This protocol provides a general method for the kinetic resolution of a primary amine, such as 1-phenylethylamine, using immobilized Candida antarctica lipase B (e.g., Novozym 435) and this compound in an organic solvent.

Materials:

-

Racemic primary amine (e.g., (±)-1-phenylethylamine)

-

This compound

-

Immobilized Candida antarctica lipase B (e.g., Novozym 435)

-

Anhydrous organic solvent (e.g., toluene, methyl tert-butyl ether (MTBE))

-

Reaction vessel (e.g., screw-capped vial)

-

Orbital shaker or magnetic stirrer with temperature control

-

Analytical equipment for monitoring the reaction (e.g., chiral Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC))

Procedure:

-

To a screw-capped vial, add the immobilized lipase (e.g., 50 mg of Novozym 435).

-

Add the anhydrous organic solvent (e.g., 2.0 mL of toluene).

-

Add the racemic amine (e.g., 0.5 mmol).

-

Add this compound (typically 1.0 to 2.0 equivalents, e.g., 1.0 mmol).

-

Seal the vial tightly and place it in an orbital shaker or on a magnetic stirrer.

-

Incubate the reaction at a controlled temperature (e.g., 40°C) with agitation.

-

Monitor the reaction progress by periodically taking small aliquots of the reaction mixture and analyzing them by chiral GC or HPLC to determine the conversion and enantiomeric excess of the product and the remaining substrate.

-

Once the desired conversion is reached (typically around 50% for optimal resolution), stop the reaction by filtering off the immobilized enzyme.

-

The enzyme can be washed with fresh solvent and reused.

-

The filtrate, containing the acylated product and the unreacted amine, can be worked up to separate the two components. A common method is acid-base extraction.

Protocol 2: Solvent-Free Lipase-Catalyzed Kinetic Resolution of a Primary Amine

This protocol describes a more environmentally friendly approach that eliminates the need for an organic solvent.

Materials:

-

Racemic primary amine (e.g., (±)-1-phenylethylamine)

-

This compound

-

Immobilized Candida antarctica lipase B (e.g., Novozym 435)

-

Reaction vessel (e.g., screw-capped vial)

-

Orbital shaker or magnetic stirrer with temperature control

-

Analytical equipment for monitoring the reaction (e.g., chiral GC or HPLC)

Procedure:

-

To a screw-capped vial, add the immobilized lipase (e.g., an appropriate loading, which may need to be optimized).

-

Add the racemic amine (e.g., 1.0 mmol).

-

Add an equimolar amount of this compound (1.0 mmol).

-

Seal the vial tightly and place it in an orbital shaker or on a magnetic stirrer to ensure adequate mixing of the liquid-solid mixture.

-

Incubate the reaction at a controlled temperature (e.g., 40-60°C).

-

Monitor the reaction progress by periodically taking a small sample of the reaction mixture, dissolving it in a suitable solvent, and analyzing by chiral GC or HPLC.

-

Once the desired conversion is reached, stop the reaction by adding a solvent and filtering off the enzyme.

-

Proceed with the work-up and separation of the product and unreacted amine as described in Protocol 1.

Mandatory Visualizations

Caption: Experimental workflow for the lipase-catalyzed kinetic resolution of amines.

Caption: Reaction scheme for lipase-catalyzed kinetic resolution of a primary amine.

References

Application Notes and Protocols for Enzymatic Acylation with Isopropyl 2-Methoxyacetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enzymatic acylation offers a highly selective and efficient method for the synthesis of chiral compounds, which are crucial building blocks in the pharmaceutical and fine chemical industries. This document provides a detailed experimental protocol for the enzymatic acylation of primary and secondary amines using Isopropyl 2-methoxyacetate as the acyl donor, primarily catalyzed by immobilized Candida antarctica lipase B (CALB), commercially available as Novozym 435. This compound is an effective acylating agent that demonstrates high reactivity and minimizes non-selective chemical acylation, leading to products with high enantiomeric excess.

Core Principles

The enzymatic acylation process relies on the catalytic activity of lipases to transfer the acyl group from this compound to a nucleophilic amine. In the case of a racemic amine, the enzyme's stereoselectivity leads to the preferential acylation of one enantiomer, allowing for the kinetic resolution of the racemate. The non-acylated amine and the acylated product can then be separated, yielding two enantiomerically enriched compounds. Candida antarctica lipase B is a versatile and robust biocatalyst widely used for such transformations due to its broad substrate scope and high enantioselectivity.[1][2]

Data Presentation

The following table summarizes the comparative performance of this compound in lipase-catalyzed kinetic resolutions. The data highlights its efficiency as an acylating agent.

| Acyl Donor | Enzyme | Substrate (Example) | Solvent | Temperature (°C) | Key Findings |

| This compound | Immobilized Candida antarctica Lipase B (CALB) | Racemic Amines | Methyl tert-butyl ether (MTBE) | 40 | Allows for excellent enantiomer selectivity with a complete lack of concurrent chemical acylation. |

| Isopropyl 2-ethoxyacetate | Immobilized Candida antarctica Lipase B (CALB) | Racemic Amines | Methyl tert-butyl ether (MTBE) | 40 | Higher conversion rates compared to this compound under similar conditions. |

| Diisopropyl malonate | Immobilized Candida antarctica Lipase B (CALB) | Racemic Amines | Methyl tert-butyl ether (MTBE) | 40 | Effective acylating agent providing good conversions and high enantiomeric excess.[2] |

Experimental Protocols

This section outlines a general protocol for the batch kinetic resolution of a racemic amine using this compound and immobilized Candida antarctica lipase B.

Materials:

-

Immobilized Candida antarctica lipase B (e.g., Novozym 435)

-

Racemic amine (substrate)

-

This compound (acyl donor)

-

Methyl tert-butyl ether (MTBE), anhydrous

-

Screw-cap vials (e.g., 4 mL)

-

Orbital shaker with temperature control

-

Analytical equipment for monitoring reaction progress (e.g., GC, HPLC with a chiral column)

Protocol:

-

Preparation of Reaction Mixture:

-

To a 4 mL screw-cap vial, add 10.0 mg of immobilized Candida antarctica lipase B.

-

Add 200 µL of anhydrous methyl tert-butyl ether (MTBE).

-

Sonicate the mixture for 10 minutes to ensure proper dispersion of the enzyme.

-

Add the racemic amine to a final concentration of 100 mM.

-

Add this compound in a 1:1 molar ratio to the amine (1 equivalent).

-

-

Reaction Incubation:

-

Securely cap the vial.

-

Place the vial in an orbital shaker set to 200 rpm and 40°C.

-

Allow the reaction to proceed for a predetermined time (e.g., 1, 2, 4, 6, or 24 hours). The optimal reaction time will depend on the specific substrate and should be determined empirically.

-

-

Reaction Monitoring and Work-up:

-

Monitor the progress of the reaction by taking small aliquots at different time points. Analyze the samples by chiral GC or HPLC to determine the conversion and the enantiomeric excess of the product and the remaining substrate.

-

Once the desired conversion (typically around 50% for kinetic resolutions) is reached, stop the reaction.

-

The enzyme can be recovered by filtration for potential reuse.

-

The reaction mixture can be worked up using standard extraction and purification techniques (e.g., liquid-liquid extraction, column chromatography) to isolate the acylated product and the unreacted amine.

-

Mandatory Visualizations

The following diagrams illustrate the key aspects of the experimental workflow and the underlying enzymatic mechanism.

Caption: Experimental workflow for enzymatic acylation.

Caption: Generalized mechanism of lipase-catalyzed acylation.

References

Application Notes and Protocols for the Quantification of Isopropyl 2-methoxyacetate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of Isopropyl 2-methoxyacetate, a key intermediate and solvent in various industrial applications, including pharmaceuticals and electronics. The following protocols are designed to be adapted for routine quality control, stability testing, and impurity profiling.

Analytical Method Overview

The primary methods for the quantification of this compound are gas chromatography (GC) and high-performance liquid chromatography (HPLC). Gas chromatography, particularly with a flame ionization detector (GC-FID), is a robust and widely used technique for volatile compounds like this compound. For higher sensitivity and selectivity, especially in complex matrices, GC coupled with mass spectrometry (GC-MS) is recommended. HPLC can also be employed, offering an alternative separation mechanism.

Data Presentation: Comparison of Analytical Methods

| Parameter | Gas Chromatography-Flame Ionization Detection (GC-FID) | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC-UV/DAD) |

| Principle | Separation based on boiling point and polarity on a capillary column, detection by ionization in a hydrogen flame. | Separation based on boiling point and polarity, with detection and identification based on mass-to-charge ratio. | Separation based on polarity using a stationary and mobile phase, with detection by UV absorbance. |

| Selectivity | Moderate | High | Moderate to High (depending on chromophore) |

| Sensitivity | Good (ng range) | Excellent (pg-fg range) | Good (µg-ng range) |

| Quantification | Excellent, wide linear range. | Excellent, can use selective ion monitoring (SIM) for enhanced accuracy. | Good, dependent on UV response of the analyte. |

| Typical Column | Non-polar (e.g., DB-1, HP-5) or mid-polar (e.g., DB-624) capillary column. | Non-polar or mid-polar capillary column. | Reversed-phase (e.g., C18, C8) or normal-phase column. |

| Common Applications | Routine purity and assay determination. | Impurity identification, trace analysis, and confirmation. | Analysis of non-volatile matrices or as an orthogonal technique. |

Experimental Workflow

The general workflow for the analysis of this compound is depicted below.

Caption: General workflow for the quantification of this compound.

Protocol 1: Quantification of this compound by Gas Chromatography-Flame Ionization Detection (GC-FID)

This protocol outlines a general method for the quantification of this compound in a sample matrix. Method validation (including linearity, accuracy, precision, LOD, and LOQ) should be performed before routine use.

1. Scope: This method is applicable for the determination of the purity of this compound raw material or its quantification in a soluble matrix.

2. Principle: The sample is diluted in a suitable solvent and injected into a gas chromatograph. This compound is separated from other components on a capillary column and detected by a flame ionization detector (FID). Quantification is achieved by comparing the peak area of the analyte to that of a calibration curve prepared from reference standards.

3. Reagents and Materials:

-

This compound reference standard (purity ≥ 99.5%)

-

Methanol, HPLC or GC grade

-

Acetonitrile, HPLC or GC grade

-

Volumetric flasks (Class A)

-

Micropipettes

-

GC vials with PTFE-lined caps

4. Instrumentation:

-

Gas chromatograph equipped with a split/splitless injector and a flame ionization detector (FID).

-

Capillary column: A non-polar column such as a DB-1 or HP-5 (30 m x 0.25 mm ID, 0.25 µm film thickness) is a good starting point. For better separation from polar impurities, a mid-polar column like a DB-624 can be used.[1]

-

Data acquisition and processing system.

5. Sample and Standard Preparation:

-

Standard Stock Solution (e.g., 1000 µg/mL): Accurately weigh about 100 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with methanol.

-

Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with methanol to cover the expected concentration range of the analyte in the sample (e.g., 1, 5, 10, 50, 100 µg/mL).

-

Sample Preparation: Accurately weigh a known amount of the sample and dissolve it in a known volume of methanol to achieve a theoretical concentration of this compound within the calibration range.

6. GC-FID Conditions:

| Parameter | Setting |

| Column | DB-1, 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Injector Temperature | 250 °C |

| Injection Volume | 1 µL |

| Split Ratio | 50:1 (can be adjusted based on concentration) |

| Carrier Gas | Helium or Nitrogen |

| Flow Rate | 1.0 mL/min (constant flow) |

| Oven Temperature Program | Initial: 50 °C, hold for 2 minRamp: 10 °C/min to 200 °C, hold for 5 min |

| Detector | Flame Ionization Detector (FID) |

| Detector Temperature | 280 °C |

| Hydrogen Flow | 30 mL/min |

| Air Flow | 300 mL/min |

| Makeup Gas (N2) | 25 mL/min |

7. Data Analysis:

-

Integrate the peak area of this compound in the chromatograms of the standards and samples.

-

Construct a calibration curve by plotting the peak area versus the concentration of the calibration standards.

-

Determine the concentration of this compound in the sample solution from the calibration curve.

-

Calculate the final concentration or purity in the original sample, accounting for the initial sample weight and dilution factor.

Protocol 2: High-Level Overview for Method Adaptation

A. GC-MS for Confirmation and Trace Analysis:

For unambiguous identification and quantification at lower levels, a GC-MS method can be developed.

-

Instrumentation: Use a GC system coupled to a mass spectrometer (e.g., a single quadrupole or time-of-flight analyzer).

-

Ionization: Electron Ionization (EI) at 70 eV is standard.

-

Acquisition Mode: For quantification, operate in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity. Monitor characteristic ions of this compound. For identification, use full scan mode.

-

Sample Preparation and GC Conditions: Can be similar to the GC-FID method.

B. HPLC-UV/DAD for Orthogonal Analysis:

An HPLC method can serve as a valuable orthogonal technique. Since this compound lacks a strong chromophore, detection at low UV wavelengths (e.g., < 220 nm) would be necessary.

-

Instrumentation: An HPLC system with a UV or Diode Array Detector (DAD).

-

Column: A reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm) is a common choice.

-

Mobile Phase: A gradient of water and a polar organic solvent like acetonitrile or methanol would be a suitable starting point.[2] For MS compatibility, formic acid can be used as a modifier instead of non-volatile acids.[2]

-

Flow Rate: Typically 1.0 mL/min.

-

Column Temperature: Maintained at a constant temperature, e.g., 30 °C.

-

Detection Wavelength: As low as possible, e.g., 210 nm.

Logical Relationship Diagram for Method Selection

Caption: Decision tree for selecting an appropriate analytical method.

For any of the outlined methods, proper validation according to ICH guidelines (Q2(R1)) or equivalent is crucial for ensuring the reliability of the results in a drug development and quality control setting. This includes assessing specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit, quantitation limit, and robustness.

References

- 1. Analytical Method Development and Validation for the Quantification of Acetone and Isopropyl Alcohol in the Tartaric Acid Base Pellets of Dipyridamole Modified Release Capsules by Using Headspace Gas Chromatographic Technique - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Separation of 2-Methoxy-1-propyl acetate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

Application Note: Gas Chromatography (GC) Analysis of Isopropyl 2-methoxyacetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust method for the quantitative analysis of Isopropyl 2-methoxyacetate using gas chromatography with flame ionization detection (GC-FID). This compound is an important solvent and intermediate in various chemical syntheses, and its accurate quantification is crucial for process monitoring, quality control, and residual solvent analysis in the pharmaceutical industry. The described protocol provides a reliable and reproducible method for the determination of this compound in various matrices. While this note provides a comprehensive framework, method validation is recommended for specific sample matrices.

Introduction

This compound is a colorless liquid with a characteristic fruity odor, often employed as a solvent in coatings, inks, and adhesives.[1] In the pharmaceutical industry, it may be used as a reactant or a solvent in the synthesis of active pharmaceutical ingredients (APIs).[2] Due to its potential toxicity and impact on the final product's purity and safety, regulatory guidelines, such as those from the International Conference on Harmonisation (ICH), necessitate the control of residual solvents in drug substances and products.[3][4] Gas chromatography (GC) is the premier analytical technique for the analysis of volatile organic compounds like this compound due to its high resolution, sensitivity, and accuracy.[5] This application note provides a detailed protocol for the GC-FID analysis of this compound, suitable for implementation in research and quality control laboratories.

Experimental Protocols

Sample Preparation

The choice of sample preparation technique depends on the sample matrix. For liquid samples where this compound is a major component, direct injection after dilution is appropriate. For solid samples or trace-level analysis, headspace sampling is the preferred method to minimize matrix effects and enhance sensitivity.

a) Direct Liquid Injection Protocol:

-

Accurately weigh a portion of the sample containing this compound.

-

Dissolve the sample in a suitable solvent, such as methanol or N,N-dimethylformamide (DMF), to a final concentration within the calibration range.[5]

-

Vortex the solution until the sample is completely dissolved.

-

If necessary, filter the solution through a 0.45 µm PTFE syringe filter to remove any particulates.

-

Transfer the solution to a 2 mL GC vial for analysis.

b) Static Headspace (HS) Protocol:

-

Accurately weigh the sample directly into a 20 mL headspace vial.

-

Add a suitable dissolution solvent, such as dimethyl sulfoxide (DMSO) or water, to the vial.[5] The use of a high-boiling-point solvent like DMSO is advantageous for dissolving a wide range of drug substances and improving sensitivity.[4]

-

Seal the vial immediately with a PTFE-lined septum and aluminum cap.

-

Vortex the vial to ensure thorough mixing.

-

Place the vial in the headspace autosampler for thermal equilibration before injection.

GC-FID Instrumentation and Conditions

The following instrumental parameters are recommended for the analysis. These are based on established methods for similar acetate esters and glycol ether acetates and may require optimization for specific instruments and applications.[3][6]

Table 1: GC-FID Instrumental Parameters

| Parameter | Recommended Setting |

| Gas Chromatograph | Agilent 8890 GC System or equivalent |

| Detector | Flame Ionization Detector (FID) |

| Autosampler | Direct Liquid Injection or Headspace Sampler (e.g., Agilent 7697A) |

| Column | Agilent J&W DB-624 (30 m x 0.32 mm, 1.8 µm) or CP-Select 624 CB (30 m x 0.53 mm, 3.0 µm) |

| Carrier Gas | Helium or Nitrogen, 99.999% purity |

| Flow Rate | Constant flow, 2.0 mL/min |

| Inlet Temperature | 250 °C |

| Split Ratio | 20:1 |

| Injection Volume | 1 µL (Direct Injection) |

| Oven Program | Initial: 50 °C (hold 5 min), Ramp: 10 °C/min to 220 °C (hold 5 min) |

| Detector Temperature | 280 °C |

| Hydrogen Flow | 30 mL/min |

| Air Flow | 300 mL/min |

| Makeup Gas (N2) | 25 mL/min |

Headspace Sampler Parameters (if applicable):

| Parameter | Recommended Setting |

| Oven Temperature | 85 °C |

| Loop Temperature | 95 °C |

| Transfer Line Temp | 105 °C |